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Compound of Interest

Compound Name: IHCK-37

Cat. No.: B15623779

For researchers, scientists, and drug development professionals, understanding the selectivity
of a kinase inhibitor is paramount. This guide provides a comparative analysis of iHCK-37, a
potent inhibitor of Hematopoietic Cell Kinase (HCK), against other members of the Src family of
kinases. While detailed head-to-head inhibitory data against all Src family members is not
extensively published, this document compiles the available information on iHCK-37's potency
and its observed effects, offering insights into its selectivity.

iIHCK-37 (also known as ASN05260065) has emerged as a valuable tool for studying the
function of HCK, a non-receptor tyrosine kinase predominantly expressed in hematopoietic
cells and implicated in various hematological malignancies and inflammatory responses.

Potency against HCK

IHCK-37 is a highly potent inhibitor of HCK, with a reported Ki value of 0.22 uM.[1][2] This
potent inhibition of HCK leads to the suppression of downstream signaling pathways, including
the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3]

[4115]

Selectivity Profile of IHCK-37

A comprehensive public dataset detailing the inhibitory activity (IC50 or Ki values) of iHCK-37
against a full panel of Src family kinases (Src, Lck, Lyn, Fyn, Yes, Fgr, and BIk) is not readily
available in the reviewed literature. The primary focus of existing research has been on the
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functional consequences of HCK inhibition by iHCK-37 in cellular and in vivo models of
leukemia.[3]

However, the consistent description of iIHCK-37 as a "specific" and "selective"” HCK inhibitor in
multiple studies suggests a favorable selectivity profile with significantly higher potency for HCK
over other kinases.[1][2][4][5] This implied selectivity is a critical attribute, as off-target inhibition
of other Src family kinases can lead to unintended cellular effects and potential toxicities.

Comparison with Other Src Family Kinase Inhibitors

To provide context, it is useful to consider the selectivity profiles of other well-characterized Src
family kinase inhibitors. Many inhibitors exhibit activity across multiple family members due to
the high degree of conservation in their ATP-binding sites. For instance, dasatinib is a potent
inhibitor of both Src and ABL kinases. The development of highly selective inhibitors for
individual Src family members remains a significant challenge in drug discovery.

Experimental Data Summary

The following table summarizes the available quantitative data for iIHCK-37's biological activity.

Target Parameter Value Reference

HCK Ki 0.22 M [1][2]

Signaling Pathway of Src Family Kinases

Src family kinases are key regulators of a multitude of cellular processes. They are typically
activated by various cell surface receptors, including receptor tyrosine kinases, G-protein
coupled receptors, and integrins. Once activated, they phosphorylate downstream substrates,
initiating signaling cascades that control cell growth, differentiation, survival, and migration.
HCK, in particular, plays a significant role in myeloid cell function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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